Erbstatin

Übersicht

Beschreibung

Erbstatin ist eine Verbindung, die für ihre inhibitorischen Wirkungen auf die epidermale Wachstumsfaktor-Rezeptor-assoziierte Tyrosinkinase bekannt ist. Sie wurde erstmals im Medium grampositiver Bakterien identifiziert und wird seitdem wegen ihrer potenziellen therapeutischen Anwendungen, insbesondere in der Krebsbehandlung, untersucht .

Herstellungsmethoden

This compound kann durch verschiedene chemische Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Methyl-2,5-Dihydroxyzimtsäure als stabiles Analogon. Diese Verbindung wird durch Umsetzen von 2,5-Dihydroxybenzaldehyd mit Malonsäure in Gegenwart von Piperidin, gefolgt von einer Veresterung mit Methanol, synthetisiert . Industrielle Produktionsmethoden verwenden typischerweise ähnliche synthetische Verfahren, die jedoch für die großtechnische Produktion optimiert sind, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Vorbereitungsmethoden

Erbstatin can be synthesized through various chemical routes. One common method involves the use of methyl 2,5-dihydroxycinnamate as a stable analogue. This compound is synthesized by reacting 2,5-dihydroxybenzaldehyde with malonic acid in the presence of piperidine, followed by esterification with methanol . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Analyse Chemischer Reaktionen

Erbstatin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen von this compound sind weniger häufig, können aber zur Modifizierung seiner Struktur für spezifische Anwendungen eingesetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Chinonzwischenprodukte und vernetzte Proteine .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Cancer Treatment

- Inhibition of Tumor Growth : Erbstatin has been shown to inhibit the growth of various cancer cell lines, including human epidermoid carcinoma (A-431) and gastric carcinoma cells (TMK-1). The IC50 values for these cell lines are approximately 3.6 µg/ml and lower for gastric carcinoma cells, indicating effective growth inhibition at relatively low concentrations .

- Mechanistic Insights : Studies have indicated that this compound not only inhibits tyrosine kinase activity but also modulates post-transcriptional processes, such as reducing membrane-bound TGF-alpha precursor levels without altering its mRNA expression .

-

Preclinical Studies

- Animal Models : In mouse models of cancer, this compound has shown antineoplastic activity against L-1210 leukemia when combined with stabilizing agents like foroxymithine . Additionally, its effects on canine appendicular osteosarcoma have been explored, with this compound analogs demonstrating significant cell growth inhibitory effects in vitro .

- Pharmacological Studies

Case Studies and Clinical Insights

- A study examining this compound's effects on six human gastric-carcinoma cell lines revealed that it effectively inhibited EGF-induced growth in a dose-dependent manner. The study highlighted its potential as a therapeutic agent for gastric cancer .

- Research involving canine osteosarcoma indicated that this compound analogs could enhance the efficacy of traditional chemotherapy agents like carboplatin, suggesting a synergistic approach to treatment .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Description | IC50 Values |

|---|---|---|

| Human Epidermoid Carcinoma | Inhibits cell growth significantly | 3.6 µg/ml |

| Gastric Carcinoma | Inhibits EGF-induced growth across multiple cell lines | Varies (lower than 3.6 µg/ml) |

| Mouse Leukemia | Antineoplastic activity when combined with stabilizing agents | Not specified |

| Canine Osteosarcoma | Significant growth inhibition with analogs | Not specified |

Wirkmechanismus

Erbstatin exerts its effects by inhibiting the activity of the epidermal growth factor receptor-associated tyrosine kinase. This inhibition is competitive with the substrate and noncompetitive with adenosine triphosphate. By blocking the phosphorylation of tyrosine residues on the receptor, this compound prevents the activation of downstream signaling pathways involved in cell proliferation and survival . The primary molecular targets of this compound are the epidermal growth factor receptor and other members of the ErbB receptor family .

Vergleich Mit ähnlichen Verbindungen

Erbstatin ist unter den Tyrosinkinaseinhibitoren einzigartig durch seine spezifische Hemmung der epidermalen Wachstumsfaktor-Rezeptor-assoziierten Tyrosinkinase. Ähnliche Verbindungen sind:

Tyrphostin AG825: Eine Verbindung, die ebenfalls ErbB-Kinasen hemmt und sich als wirksam bei der Reduzierung von Entzündungen und der Förderung der Apoptose in Neutrophilen erwiesen hat.

Kaffeesäurephenylethylester: Eine verwandte Verbindung, die eine Vernetzung zellulärer Proteine induzieren kann, ähnlich wie this compound.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Hemmung der epidermalen Wachstumsfaktor-Rezeptor-assoziierten Tyrosinkinase und seiner Fähigkeit, durch Oxidation zu reaktiven Chinonzwischenprodukten eine Proteinvernetzung zu induzieren .

Biologische Aktivität

Erbstatin is a potent inhibitor of protein tyrosine kinases, particularly the epidermal growth factor (EGF) receptor kinase. This compound has garnered attention due to its ability to modulate signaling pathways involved in cell proliferation, differentiation, and survival. Below, we explore its biological activity through detailed research findings, case studies, and data tables.

This compound functions primarily as a slow-binding inhibitor of the EGF receptor tyrosine kinase. Its inhibitory action is characterized as a partial competitive inhibition concerning ATP and peptide substrates. This suggests that this compound binds to a site distinct from the ATP and peptide binding sites, thereby reducing the enzyme's affinity for these substrates .

Comparison of Inhibition Modes

| Compound | Inhibition Type | ATP Interaction | Peptide Interaction |

|---|---|---|---|

| This compound | Partial Competitive | Competitive | Non-competitive |

| RG 14921 | Non-Competitive | Non-competitive | Non-competitive |

The distinct modes of inhibition exhibited by this compound and its analogs indicate a complex structure of the catalytic center within the kinase domain, allowing for diverse regulatory mechanisms .

Biological Activity in Cancer Models

This compound has been evaluated for its effects on various cancer cell lines. In studies involving canine appendicular osteosarcoma, this compound and its analogs demonstrated significant growth inhibitory effects across multiple cell lines. This suggests that this compound may play a role in therapeutic strategies for osteosarcoma by targeting specific signaling pathways related to tumor growth .

Case Studies

- Canine Osteosarcoma : Research indicated that this compound analogs significantly inhibited cell proliferation in osteosarcoma models. The study highlighted that these compounds could enhance the efficacy of conventional chemotherapy agents like doxorubicin and carboplatin .

- EGF Receptor Kinase Studies : In vitro studies showed that this compound effectively inhibited EGF receptor activity, which is crucial for understanding its potential application in treating cancers where EGF signaling is dysregulated .

Research Findings

Recent investigations have focused on the implications of this compound in various biological contexts:

- Inhibition of EGF Receptor Kinase : this compound has been shown to inhibit EGF receptor kinase activity effectively, leading to reduced cellular proliferation in cancer models .

- Cell Signaling Modulation : The compound alters downstream signaling pathways such as AKT and MAPK, which are pivotal in cancer progression. This modulation can lead to decreased tumor growth and improved responses to other treatments .

Summary of Key Findings

- Potency : this compound exhibits potent inhibition against EGF receptor kinases, with implications for cancer therapy.

- Selectivity : The compound's selective inhibition profile suggests potential for targeted therapies.

- Combination Therapies : this compound may enhance the effectiveness of existing chemotherapeutic agents.

Eigenschaften

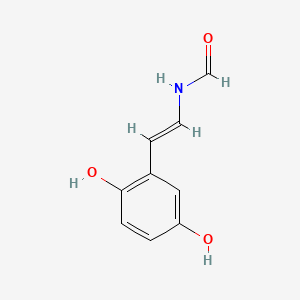

CAS-Nummer |

100827-28-9 |

|---|---|

Molekularformel |

C9H9NO3 |

Molekulargewicht |

179.17 g/mol |

IUPAC-Name |

N-[(E)-2-(2,5-dihydroxyphenyl)ethenyl]formamide |

InChI |

InChI=1S/C9H9NO3/c11-6-10-4-3-7-5-8(12)1-2-9(7)13/h1-6,12-13H,(H,10,11)/b4-3+ |

InChI-Schlüssel |

SIHZWGODIRRSRA-ONEGZZNKSA-N |

SMILES |

C1=CC(=C(C=C1O)C=CNC=O)O |

Isomerische SMILES |

C1=CC(=C(C=C1O)/C=C/NC=O)O |

Kanonische SMILES |

C1=CC(=C(C=C1O)C=CNC=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

100827-28-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Erbstatin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.